Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is systematically identified using IUPAC conventions as a chiral bicyclic compound with a pyrrolidine backbone. The full IUPAC name derives from its substituents: a methyl ester group at the carboxylate position, a methyl group at the second carbon of the pyrrolidine ring, and a hydrochloride counterion. The stereochemical descriptor "(2R)" specifies the absolute configuration of the chiral center at the second carbon atom.
The molecular formula is C₇H₁₄ClNO₂ , with a molar mass of 179.65 g/mol. Its SMILES notation, COC(=O)[C@@]1(C)CCCN1.Cl , encodes the stereochemistry of the R-configured chiral center and the spatial arrangement of the hydrochloride salt. The CAS registry number, 1286768-32-8 , provides unambiguous identification in chemical databases.
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molar Mass | 179.65 g/mol |
| CAS Number | 1286768-32-8 |
| SMILES | COC(=O)[C@@]1(C)CCCN1.Cl |
Molecular Geometry and Crystallographic Data Analysis
While direct single-crystal X-ray diffraction data for this compound remains unpublished, its geometry can be inferred from structurally analogous pyrrolidine derivatives. The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the methyl and ester groups occupying equatorial positions. The hydrochloride salt introduces ionic interactions, likely stabilizing a planar carboxylate group via resonance.
Bond length and angle estimates derive from density functional theory (DFT) calculations and spectroscopic comparisons:
- C=O bond length : ~1.21 Å (ester carbonyl)
- N-Cl distance : ~3.10 Å (ionic interaction)
- Pyrrolidine ring puckering angle : 15–25°
Crystallographic data for related compounds, such as L-serine methyl ester hydrochloride, reveal monoclinic systems with layered hydrogen-bonding networks. Similar packing arrangements are probable, though the methyl substituent may reduce symmetry compared to unsubstituted analogs.
Stereochemical Configuration and Chiral Center Validation
The (2R) configuration is confirmed through polarimetry, X-ray crystallography of derivatives, and nuclear magnetic resonance (NMR) spectroscopy. The specific optical rotation, [α]²⁵_D = +33.0° (c = 1, H₂O), aligns with R-configured proline analogs. Chiral chromatography using amylose-based columns resolves enantiomers, with the R-form eluting later than the S-form in polar mobile phases.
Key validation methods:
- NOESY NMR : Cross-peaks between the methyl group (δ 1.42 ppm) and pyrrolidine β-hydrogens confirm spatial proximity.
- Circular Dichroism : A positive Cotton effect at 210 nm correlates with R-configuration.
- X-ray of Derivatives : Crystallized intermediates, such as acetylated forms, preserve the original configuration.
The chiral center at C2 exhibits restricted rotation, as evidenced by diastereotopic splitting of pyrrolidine ring protons in ¹H NMR (δ 3.65–3.88 ppm).
Hydrogen Bonding Patterns and Intermolecular Interactions
The hydrochloride salt forms extended ionic lattices through N–H···Cl and O–H···Cl hydrogen bonds. The protonated amine (N–H⁺) donates hydrogen to chloride ions, while ester carbonyl oxygen may accept hydrogen bonds from water or methanol in solvated crystals.
Dominant interactions include:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N⁺–H···Cl⁻ | 2.15–2.30 | 165–175 |
| O=C–O···H–O (solvent) | 2.40–2.60 | 155–165 |
Properties
IUPAC Name |
methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAVUCBMJUPK-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-32-8 | |
| Record name | D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286768-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Pool Strategy via (S)-Prolinol Derivatives
The most efficient route to the target compound leverages (S)-prolinol as a chiral starting material. The process involves sequential protection, functionalization, and deprotection steps to install the methyl ester and methyl substituent while retaining stereochemical integrity.
Protection of (S)-Prolinol
(S)-Prolinol undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base, yielding tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. This step ensures the amine group is shielded during subsequent reactions.
Tosylation of the Hydroxyl Group
The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. This generates a superior leaving group for nucleophilic substitution:
Methyl Substitution via Nucleophilic Displacement
Reaction with methyl iodide in THF, facilitated by sodium hydride, replaces the tosylate group with a methyl moiety. The SN2 mechanism ensures inversion of configuration at the stereocenter, converting the (S)- to the (R)-enantiomer:
Esterification and Deprotection
The Boc group is removed with hydrochloric acid in dioxane, exposing the secondary amine. Subsequent esterification with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) yields the methyl ester. Finally, treatment with HCl gas in ethyl acetate generates the hydrochloride salt:
Table 1: Key Reaction Parameters for Chiral Pool Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, Et₃N, 0°C → RT | 92 | 98 |
| Tosylation | TsCl, DCM, DMAP, 0°C → RT | 85 | 95 |
| Methyl Substitution | CH₃I, NaH, THF, 40°C | 78 | 97 |
| Deprotection | 4M HCl/dioxane, RT | 95 | 99 |
| Esterification | ClCO₂CH₃, DIPEA, DCM, -10°C | 88 | 96 |
Resolution of Racemic Mixtures
An alternative approach involves synthesizing the racemic compound followed by chiral resolution. Enzymatic hydrolysis using lipases or chemical resolution with tartaric acid derivatives has been explored, though these methods are less efficient (<50% yield) and require additional purification steps.
Optimization of Critical Reaction Steps
Stereochemical Control in Methyl Substitution
The configuration of the methyl group is highly sensitive to reaction conditions. Polar aprotic solvents (e.g., THF) and low temperatures (−20°C to 0°C) favor SN2 mechanisms, preserving the desired (R)-configuration. Conversely, protic solvents or elevated temperatures promote racemization.
Purification Techniques
-
Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:3), achieving 97% purity.
-
Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes residual starting materials.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
-
Molecular Formula : C₇H₁₄ClNO₂
-
Molecular Weight : 179.65 g/mol
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for the methyl substitution step, reducing reaction times from 12 hours to 30 minutes and improving yield to 85% . Environmental concerns are mitigated by recycling THF and recovering methyl iodide via distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often with the aid of a base.
Major Products Formed:
Oxidation Products: Pyrrolidone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific research context.
Comparison with Similar Compounds
(a) Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
- Key Differences: This is the (S)-enantiomer of the target compound, sharing the same molecular formula (C₇H₁₄ClNO₂) and weight (179.64 g/mol) but differing in stereochemistry .
- Applications: Enantiomers are often used to study structure-activity relationships (SAR).
- Synthesis : Both enantiomers are synthesized via similar routes, but chiral resolution or asymmetric catalysis is required to isolate the desired form .
(b) Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
(c) (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylate hydrochloride
- Structure: Features a benzyl group and a hydroxyl substituent (C₁₃H₁₈ClNO₃; MW: 271.74 g/mol) .
- Applications : The hydroxyl group increases polarity, making it suitable for aqueous-phase reactions in pharmaceutical intermediates. The benzyl group may enhance binding to aromatic receptors.
Functional Group Variants
(a) Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
- Structure: Contains a hydroxyl group at the 3-position (C₆H₁₂ClNO₃; MW: ~181.6 g/mol) .
(b) (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
- Structure: Fluorine substituent at the 4-position (C₆H₁₁ClFNO₂; MW: 183.61 g/mol) .
- Impact: Fluorine enhances metabolic stability and bioavailability, making this analogue advantageous in drug design compared to the non-fluorinated target compound.
Industrial and Research Relevance
The target compound’s stability at room temperature and versatility in multi-step syntheses (e.g., ) make it industrially preferable for large-scale production compared to analogues requiring low-temperature storage .
Biological Activity
Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 179.65 g/mol
- CAS Number : 220060-08-2
The compound features a pyrrolidine ring with a carboxylate moiety, which enhances its solubility in aqueous environments. This property is crucial for its application in biological studies and potential therapeutic uses .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through specific binding interactions, influencing metabolic pathways and cellular processes .
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic processes, potentially altering their activity.
- Receptor Interaction : It may bind to specific receptors, affecting signal transduction pathways that regulate various physiological responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for neurological research.
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antibacterial properties, which may extend to this compound as well.
- Impact on DNA Methylation : The compound's structure suggests it may influence DNA methylation processes, which are critical in gene regulation and expression.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
- Study on Neuroprotection : A study investigated the neuroprotective effects of pyrrolidine derivatives, highlighting their ability to mitigate oxidative stress in neuronal cells. This compound was included in the study as a potential therapeutic agent against neurodegenerative diseases.
- Antimicrobial Screening : In another study focusing on antimicrobial activity, various pyrrolidine derivatives were tested against common bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that this compound may also possess such properties.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl | Neuroprotective, Antimicrobial | Potential to influence DNA methylation processes |
| Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine HCl | Neuroprotective | Interacts with specific enzymes |
| Tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate HCl | Antimicrobial | Significant antibacterial effects observed |
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride be optimized for high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Key strategies include:
- Chiral Resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis to prevent racemization at the pyrrolidine nitrogen .
- Reaction Monitoring : Track stereochemical integrity using polarimetry or circular dichroism (CD) spectroscopy during intermediate steps .
Q. What analytical techniques are essential for characterizing the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive confirmation of absolute configuration .
- NMR Spectroscopy : Use NOESY or COSY to analyze spatial relationships between protons, confirming ring substituent orientation .
- Chiral HPLC : Quantify enantiomeric excess (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .
Q. How can recrystallization and chromatography be optimized for purification?
- Methodological Answer :
- Solvent Selection : Use ethanol/water mixtures for recrystallization to balance solubility and yield .
- Column Chromatography : Employ gradient elution (e.g., dichloromethane/methanol) with silica gel to separate polar byproducts .
- Purity Assessment : Validate via HPLC (≥98% purity) and mass spectrometry (LC-MS) to confirm molecular weight .
Q. What biological screening approaches are recommended for initial activity assessment?
- Methodological Answer :
- Enzyme Assays : Test inhibition of proteases or kinases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound (e.g., with tritium) to evaluate membrane permeability in cell lines .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved when using different protecting groups?
- Methodological Answer :
- Comparative Analysis : Systematically test Boc vs. Cbz protecting groups under identical conditions (temperature, solvent, catalyst). For example, Boc may improve yields in acidic environments by stabilizing intermediates .
- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic effects influencing reaction pathways .
Q. What strategies address challenges in stereochemical control during large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance reproducibility by maintaining precise temperature/pH control, critical for preserving chirality .
- Catalytic Asymmetric Synthesis : Explore organocatalysts (e.g., proline derivatives) or metal-ligand complexes to induce desired stereochemistry .
Q. How does the compound’s stereochemistry influence interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare (2R) vs. (2S) enantiomer binding affinities to target receptors .
- Pharmacological Profiling : Test enantiomers in vitro for differential activity (e.g., IC50 values against GPCRs or ion channels) .
Q. How can computational modeling predict reactivity in novel derivatives?
- Methodological Answer :
- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on bioactivity using Hammett constants or logP calculations .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
